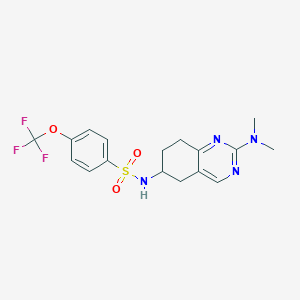

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinazoline core substituted with a dimethylamino group at the 2-position and a 4-(trifluoromethoxy)benzenesulfonamide moiety at the 6-position.

Properties

IUPAC Name |

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O3S/c1-24(2)16-21-10-11-9-12(3-8-15(11)22-16)23-28(25,26)14-6-4-13(5-7-14)27-17(18,19)20/h4-7,10,12,23H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXGCEFISWDJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps starting from quinazolinone precursors. Key steps include:

Introduction of the dimethylamino group via amination reactions.

Formation of the tetrahydroquinazolin ring through cyclization.

Incorporation of the trifluoromethoxybenzene sulfonamide group via sulfonylation.

Industrial Production Methods: Industrial production often scales up these laboratory methods with modifications to optimize yield and cost-efficiency. Catalysts and specific reaction conditions (e.g., temperature, pressure) are fine-tuned to increase productivity.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

-

Neuropharmacology :

- The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems could provide therapeutic benefits for conditions like depression or anxiety.

- Antimicrobial Properties :

Case Studies and Research Findings

- A study published in Molecules evaluated the antimicrobial activity of related benzenesulfonamide derivatives against both Gram-positive and Gram-negative bacteria. Compounds showed significant effectiveness against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that modifications in the quinazoline structure can enhance antimicrobial efficacy .

- In another investigation featured in International Journal of Molecular Sciences, researchers synthesized a series of quinazoline derivatives and assessed their cytotoxic effects on various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The results demonstrated that specific structural modifications led to increased selectivity and potency against these cancer types .

Material Science Applications

The unique chemical properties of N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide also lend themselves to applications in materials science:

-

Polymer Chemistry :

- The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of materials used in various industrial applications.

-

Agrochemical Potential :

- Due to the trifluoromethoxy group, this compound may have applications as a pesticide or herbicide, providing effective solutions for crop protection against pests while minimizing environmental impact.

Mechanism of Action

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects through interactions with biological molecules, particularly proteins and enzymes. Its mechanism involves:

Binding to active sites of target proteins, altering their function.

Modulating signal transduction pathways.

Interfering with metabolic processes by inhibiting specific enzymes.

Comparison with Similar Compounds

Functional Comparisons with Other Sulfonamide Derivatives

Sulfonamides are a versatile class with applications ranging from antimicrobial agents to enzyme inhibitors. lists pesticidal sulfonamides (e.g., chlorsulfuron), which share a benzenesulfonamide backbone but differ in heterocyclic substituents:

Table 2: Comparison with Agricultural Sulfonamides

| Compound (from ) | Core Structure | Functional Groups | Application |

|---|---|---|---|

| Chlorsulfuron | Triazine-sulfonamide | Cl, CH3, OCH3 | Herbicide |

| Target Compound | Tetrahydroquinazoline-sulfonamide | CF3O, N(CH3)2 | Not specified |

Key Differences :

- Electron-Withdrawing Groups : The trifluoromethoxy group (CF3O-) in the target compound enhances metabolic stability and lipophilicity compared to methoxy or chloro substituents .

Biological Activity

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the tetrahydroquinazoline moiety and the trifluoromethoxy group, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 393.43 g/mol. The presence of the dimethylamino group is believed to enhance its binding affinity to biological targets, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.43 g/mol |

| Functional Groups | Tetrahydroquinazoline, Trifluoromethoxy, Sulfonamide |

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Compounds containing sulfonamide groups are known for their antibacterial effects. The incorporation of the tetrahydroquinazoline moiety may further enhance this activity.

- Anti-inflammatory Effects : Similar derivatives have shown potential in inhibiting inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.

- Interaction with Cellular Receptors : It may bind to specific receptors involved in cellular signaling pathways, modulating their activity.

- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- A study on quinazoline derivatives found that modifications to the dimethylamino group significantly affected their anticancer potency against various cell lines .

- Another research highlighted the anti-inflammatory properties of sulfonamide derivatives in inhibiting COX-2 and iNOS expression in RAW 264.7 cells .

- A comparative analysis demonstrated that trifluoromethyl-substituted compounds exhibited enhanced antimicrobial activity against Gram-positive bacteria .

Q & A

Q. How can computational modeling predict off-target interactions?

- Methodological Answer : Use homology modeling for off-target prediction (e.g., GPCRs or ion channels). Apply machine learning (e.g., Random Forest classifiers) trained on Tox21 datasets. Validate with phosphoproteomics to identify unintended kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.